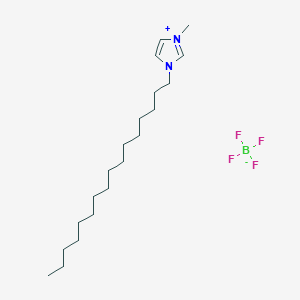

1-Hexadecyl-3-methylimidazolium tetrafluoroborate

Übersicht

Beschreibung

1-Hexadecyl-3-methylimidazolium tetrafluoroborate (HMIM-BF4) is an ionic liquid (IL) that is widely used in various scientific research applications. It is a colorless, non-volatile, and thermally stable liquid with a melting point of -68°C. HMIM-BF4 is a quaternary ammonium salt and consists of a positively charged cationic part and a negatively charged anionic part. It is widely used in organic synthesis, chemical catalysis, and electrochemistry due to its unique properties.

Wissenschaftliche Forschungsanwendungen

Biotechnology

1-Hexadecyl-3-methylimidazolium tetrafluoroborate: is utilized in biotechnology for its surfactant properties. It’s involved in the creation of oxygen transport membranes and scaffolds for biomimetic applications. Its antimicrobial and anti-inflammatory properties make it valuable for developing new medical treatments .

Pharmaceuticals

In the pharmaceutical industry, this compound serves as a solvent and reagent in various synthesis processes. Its stability and ionic nature facilitate the formation of novel drug delivery systems and help in the purification of pharmaceuticals .

Materials Science

This ionic liquid plays a crucial role in materials science. It’s used in the preparation of new materials with unique properties, such as increased conductivity or special optical characteristics. It also aids in the development of advanced composites and polymers .

Environmental Science

The compound’s ability to act as a green solvent makes it significant in environmental science. It’s used in processes that aim to reduce pollution and in the development of sustainable technologies .

Analytical Chemistry

1-Hexadecyl-3-methylimidazolium tetrafluoroborate: is a key component in analytical chemistry, particularly in chromatography and spectrometry, due to its ability to dissolve a wide range of substances and its non-volatility, which enhances the accuracy of analytical results .

Electrochemistry

In electrochemistry, it’s used as an electrolyte in batteries and fuel cells because of its high ionic conductivity and thermal stability. This contributes to the development of more efficient and durable energy storage systems .

Energy Storage

The compound is explored for use in energy storage solutions, including lithium-ion batteries and supercapacitors, due to its excellent electrochemical properties, which can lead to higher energy densities and faster charging times .

Nanotechnology

Lastly, in nanotechnology, 1-Hexadecyl-3-methylimidazolium tetrafluoroborate is instrumental in the synthesis of nanomaterials. Its properties facilitate the creation of nanoparticles with controlled size and shape, which are essential for various applications ranging from electronics to medicine .

Wirkmechanismus

Target of Action

1-Hexadecyl-3-methylimidazolium Tetrafluoroborate is a type of ionic liquid, which is known to interact with various biological and chemical structures The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It has been confirmed that this compound can self-assemble into micellar and lamellar lyotropic liquid crystal phases in certain aprotic ionic liquids . This suggests that it may interact with its targets through a process of self-assembly, leading to changes in the structural organization of the target molecules .

Biochemical Pathways

The ability of this compound to form micellar and lamellar structures suggests that it may influence the organization and function of biological membranes .

Result of Action

Its ability to self-assemble into micellar and lamellar structures suggests that it may influence the structural organization of biological membranes, potentially affecting cellular function .

Action Environment

The action of 1-Hexadecyl-3-methylimidazolium Tetrafluoroborate may be influenced by various environmental factors. For instance, the formation of micellar and lamellar structures is likely to be dependent on the surrounding ionic environment . Additionally, the stability of this compound may be affected by factors such as temperature and pH .

Eigenschaften

IUPAC Name |

1-hexadecyl-3-methylimidazol-3-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39N2.BF4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19-18-21(2)20-22;2-1(3,4)5/h18-20H,3-17H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCIBNGOVJQXTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCCCCCCCCCCCCCCN1C=C[N+](=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39BF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049254 | |

| Record name | 1-Hexadecyl-3-methylimidazolium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

244193-64-4 | |

| Record name | 1-Hexadecyl-3-methylimidazolium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

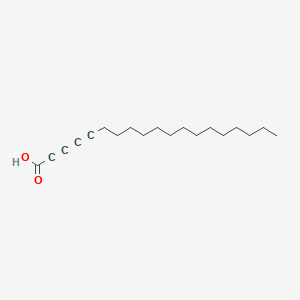

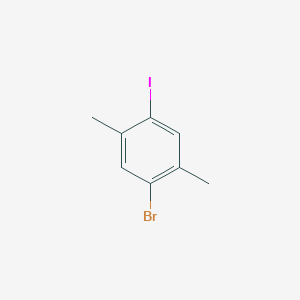

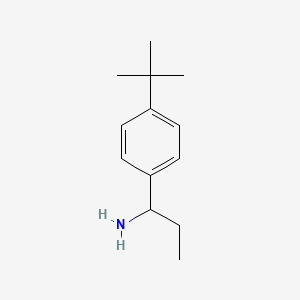

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

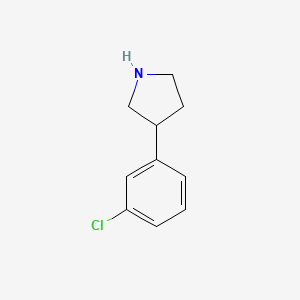

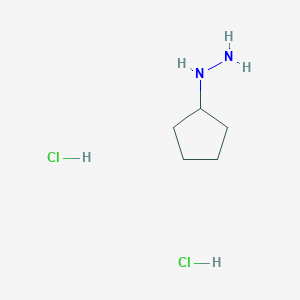

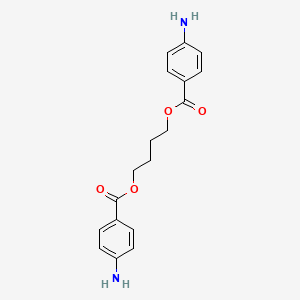

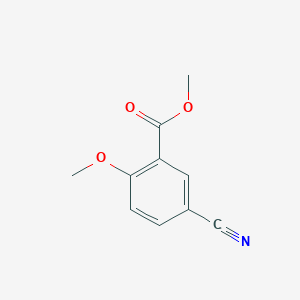

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[1,2-a]pyridin-6-ol](/img/structure/B1592169.png)

![2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b']dithiophene](/img/structure/B1592172.png)

![(8-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1592182.png)

![Methyl benzo[d]oxazole-7-carboxylate](/img/structure/B1592183.png)